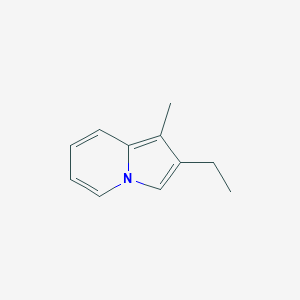
Difluoro(phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(phenyl)methanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring and an amine group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluoro(phenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of difluoromethylated reagents with aniline derivatives. For instance, the reaction of difluoromethyl bromide with aniline in the presence of a base can yield this compound . Another method involves the use of difluorocarbene intermediates, which can be generated in situ and reacted with aniline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products Formed
Oxidation: Difluoro(phenyl)methanone.
Reduction: Difluoromethylbenzene.
Substitution: Various substituted difluoro(phenyl)methanamines.
Aplicaciones Científicas De Investigación
Difluoro(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: This compound derivatives are investigated for their potential as pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of difluoro(phenyl)methanamine involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The amine group can act as a nucleophile, participating in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethylbenzene: Lacks the amine group, resulting in different reactivity and applications.
Trifluoro(phenyl)methanamine: Contains an additional fluorine atom, leading to different chemical properties and reactivity.
Fluoro(phenyl)methanamine: Contains only one fluorine atom, resulting in different electronic and steric effects.
Propiedades
Fórmula molecular |
C7H7F2N |
|---|---|
Peso molecular |
143.13 g/mol |
Nombre IUPAC |
difluoro(phenyl)methanamine |
InChI |
InChI=1S/C7H7F2N/c8-7(9,10)6-4-2-1-3-5-6/h1-5H,10H2 |
Clave InChI |
MLTRGGSJZMHBNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


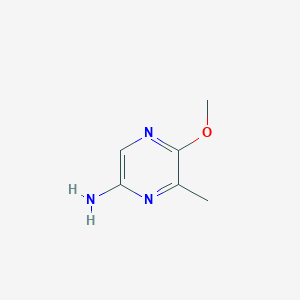

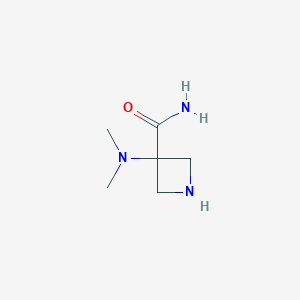
![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)
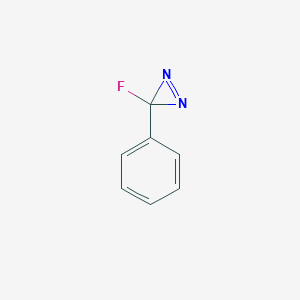


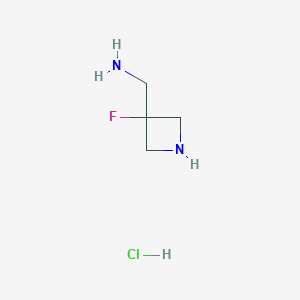
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)
